molecular formula C19H29N3O3S B5307177 ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5307177
M. Wt: 379.5 g/mol
InChI Key: GKHXIUKKEZCSSP-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound with a molecular formula of C19H29N3O3S . This compound is characterized by its unique structure, which includes a cyclopenta[b]thiophene core, a piperazine ring, and an ethyl ester group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 2-[[2-(4-propylpiperazin-1-yl)acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3S/c1-3-8-21-9-11-22(12-10-21)13-16(23)20-18-17(19(24)25-4-2)14-6-5-7-15(14)26-18/h3-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHXIUKKEZCSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NC2=C(C3=C(S2)CCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopenta[b]thiophene core: This can be achieved through a series of cyclization reactions starting from suitable thiophene precursors.

    Introduction of the piperazine ring: This step involves the reaction of the cyclopenta[b]thiophene intermediate with 4-propylpiperazine under specific conditions.

    Acetylation: The resulting compound is then acetylated to introduce the acetamido group.

    Esterification: Finally, the compound undergoes esterification to form the ethyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

ETHYL 2-[2-(4-PROPYLPIPERAZIN-1-YL)ACETAMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:

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